molecular formula C8H14S2 B14316128 2-(Pent-1-EN-1-YL)-1,3-dithiolane CAS No. 108555-43-7

2-(Pent-1-EN-1-YL)-1,3-dithiolane

Cat. No.: B14316128
CAS No.: 108555-43-7
M. Wt: 174.3 g/mol
InChI Key: DEWXJMQQIFTIGO-UHFFFAOYSA-N
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Description

2-(Pent-1-EN-1-YL)-1,3-dithiolane is an organic compound characterized by the presence of a dithiolane ring and a pentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-1-EN-1-YL)-1,3-dithiolane typically involves the reaction of a suitable dithiol with a pentenyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process parameters, such as reaction time, temperature, and pressure, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-1-EN-1-YL)-1,3-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or other reduced forms.

    Substitution: The pentenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced dithiols, and various substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

2-(Pent-1-EN-1-YL)-1,3-dithiolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Pent-1-EN-1-YL)-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. Additionally, the compound may undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Penten-1-yl)furan: This compound shares the pentenyl group but has a furan ring instead of a dithiolane ring.

    2-(1-Penten-1-yl)-1,3-dioxolane: Similar in structure but with a dioxolane ring.

    2-(1-Penten-1-yl)thiophene: Contains a thiophene ring instead of a dithiolane ring.

Uniqueness

2-(Pent-1-EN-1-YL)-1,3-dithiolane is unique due to the presence of the dithiolane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the dithiolane ring’s properties are advantageous.

Properties

CAS No.

108555-43-7

Molecular Formula

C8H14S2

Molecular Weight

174.3 g/mol

IUPAC Name

2-pent-1-enyl-1,3-dithiolane

InChI

InChI=1S/C8H14S2/c1-2-3-4-5-8-9-6-7-10-8/h4-5,8H,2-3,6-7H2,1H3

InChI Key

DEWXJMQQIFTIGO-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1SCCS1

Origin of Product

United States

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